5-Amino-3-(dimethylamino)-3H-1,2,3-oxadiazol-1-ium chloride
Description
Classification and Electronic Structure of Mesoionic Compounds
Mesoionic compounds are broadly categorized based on the arrangement of atoms within their heterocyclic rings and their contribution to the π-electron system. researchgate.net The most common are five-membered rings, which are classified into Type A and Type B. researchgate.net Type A compounds, to which sydnonimines belong, are generally more stable. researchgate.net
The electronic structure of sydnonimines is characterized by a 1,2,3-oxadiazole (B8650194) ring. The positive charge is delocalized among the atoms of the ring, while the negative charge resides on an exocyclic atom, typically an imino group in the case of sydnonimines. ganeshremedies.comresearchgate.net This charge separation and delocalization are fundamental to their mesoionic character. The aromaticity of the sydnonimine ring is explained by the classical sextet theory, where the ring possesses (4n+2)π electrons, conferring a degree of aromatic stability. This pseudo-aromatic nature influences their reactivity, making them susceptible to substitution reactions, particularly at the C4 position. researchgate.net
The resonance structures of a sydnonimine illustrate the delocalization of charges, highlighting the hybrid nature of these molecules. Computational studies have further clarified that while these compounds are well-stabilized by electron and charge delocalization, they are considered nonaromatic in a strict sense.
Historical Development and Contemporary Research Significance of Sydnonimines
The study of sydnones, the parent compounds of sydnonimines, dates back to 1935 when they were first synthesized by Earl and Mackney at the University of Sydney, from which the name "sydnone" is derived. researchgate.net Sydnonimines were first reported later, in 1957.
Initially, the interest in sydnonimines was primarily academic, focusing on their unique structure and chemical properties. However, in the 1970s, their pharmacological potential as nitric oxide (NO) donors began to be recognized. This discovery was a significant milestone, as the release of NO is crucial for various physiological processes, including vasodilation. The ability of sydnonimines to release NO spontaneously or after metabolic activation has led to the development of several drugs. The mechanism of NO release involves the opening of the sydnonimine ring to an A-form, which then liberates NO.
Contemporary research on sydnonimines has expanded beyond their role as NO donors. A renewed interest has been sparked by the discovery that sydnonimines can participate in bioorthogonal click-and-release reactions with cycloalkynes. This has opened up new avenues for their use as tools in chemical biology. The efficiency of these reactions is highly dependent on the structure of the sydnonimine, with modifications at the N3, C4, and N6 positions significantly influencing their reactivity. Furthermore, the synthesis of functionalized sydnonimines continues to be an active area of research, with new methodologies being developed to create novel derivatives with tailored properties. Their potential applications span from medicinal chemistry to materials science.
Below are data tables summarizing the key information for 3-Dimethylaminosydnonimine hydrochloride.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Compound Name | 3-Dimethylaminosydnonimine hydrochloride |
| CAS Number | 16142-33-9 |
| Chemical Formula | C4H9ClN4O |
| Molecular Weight | 164.59 g/mol |
| IUPAC Name | 5-amino-3-(dimethylamino)-1,2,3-oxadiazol-1-ium chloride |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Physical State | Solid (predicted) |
| Melting Point | Data not available in searched sources |
| Solubility | Data not available in searched sources |
| pKa | Data not available in searched sources |
Table 3: Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | Data not available in searched sources |
| ¹³C NMR | Data not available in searched sources |
| Infrared (IR) | Data not available in searched sources |
| Mass Spectrometry | Data not available in searched sources |
Structure
2D Structure
Properties
CAS No. |
16142-33-9 |
|---|---|
Molecular Formula |
C4H9ClN4O |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
3-N,3-N-dimethyloxadiazol-3-ium-3,5-diamine chloride |
InChI |
InChI=1S/C4H9N4O.ClH/c1-7(2)8-3-4(5)9-6-8;/h3H,5H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HUGANTMXIYFMCP-UHFFFAOYSA-M |
solubility |
not available |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sydnonimines and Their Analogs
Cyclodehydration Approaches to Sydnonimine Core Structures
The formation of the sydnonimine ring often involves a key cyclodehydration step. While various methods exist, a common pathway begins with the nitrosation of an N-substituted α-amino acid, followed by cyclization with dehydration to form the mesoionic ring. For instance, the synthesis of many sydnonimine-based active pharmaceutical ingredients involves such a sequence.
Modern variations of this approach focus on milder and more efficient dehydrating agents to improve yields and substrate scope. For example, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of a mild base like 2-chloropyridine (B119429) has been shown to be effective for the cyclodehydration of N-phenethylamides to form dihydroisoquinolines, a reaction principle that can be adapted for the synthesis of heterocyclic cores. organic-chemistry.org This method avoids the harsh conditions of traditional reagents like POCl3, making it suitable for substrates with sensitive functional groups. organic-chemistry.org The general strategy involves the activation of an amide precursor, which then undergoes an intramolecular cyclization, driven by the formation of the stable aromatic mesoionic system.
| Reagent System | Substrate Type | Conditions | Outcome |
| Trifluoromethanesulfonic anhydride (Tf2O), 2-chloropyridine | N-phenethylamides, Tryptamine-derived amides | -78 °C to room temperature | High yields of cyclodehydrated products (e.g., dihydroisoquinolines, dihydro-β-carbolines) organic-chemistry.org |
| Phosphorus oxychloride (POCl3) | N-phenethylamides | High temperature | Traditional Bischler-Napieralski reaction; less compatible with sensitive substrates organic-chemistry.org |
Nucleophilic Aromatic Substitution with Triflated Sydnones
A novel and powerful strategy for synthesizing N-substituted sydnonimines involves the use of sydnone (B8496669) triflates as electrophilic partners. rsc.org This method capitalizes on the high reactivity of the triflate group as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. rsc.orgrsc.org The process begins with the synthesis of a 4-triflyloxysydnone, which then reacts with a variety of primary or secondary amines to yield the corresponding sydnonimines. rsc.org
This approach is advantageous as it allows for the introduction of a wide array of functionalities at the exocyclic nitrogen atom. rsc.org The reaction proceeds under mild conditions and accommodates aliphatic and aromatic amines, providing access to sydnonimine derivatives that are otherwise difficult to prepare. rsc.orgrsc.org However, the high reactivity of the sydnone-triflate intermediate can lead to competing side reactions, such as the formation of a triflated amine, which may result in moderate yields. rsc.org
Reaction Scheme: Synthesis of Sydnonimines from Triflated Sydnones
Sydnone-OH + Triflic Anhydride → Sydnone-OTf
Sydnone-OTf + R1R2NH → Sydnonimine-NR1R2 + HOTf
This methodology represents a significant advancement, expanding the toolkit for creating diverse libraries of sydnonimines for applications in bioorthogonal chemistry and drug discovery. rsc.org
Mechanochemical Synthesis of Sydnonimines
In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. rsc.orgresearchgate.net This approach, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, has been successfully applied to the synthesis of sydnonimines. rsc.orgrsc.org Lamaty and coworkers developed an efficient, one-pot procedure for sydnonimine cyclization starting from a primary amine using vibratory ball milling. rsc.org
This solvent-free method offers several advantages, including reduced reaction times, avoidance of hazardous organic solvents, and often simplified purification procedures, aligning with the principles of green chemistry. rsc.orgresearchgate.net The synthesis of active pharmaceutical ingredients related to feprosidnine, linsidomine, and mesocarb has been achieved with very high yields under these conditions. rsc.org The resulting sydnonimines are typically isolated as hexafluorophosphate (B91526) salts, which can be beneficial for applications requiring a non-nucleophilic anion. rsc.org An innovative mechanochemical strategy using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent has also been reported for the straightforward synthesis of bioactive N-carbonylated iminosydnones like molsidomine. researchgate.net
| Method | Starting Materials | Key Features | Product Form |
| Vibratory Ball Milling | Primary amine, α-haloacetyl halide, NaNO2 | One-pot, solvent-free, high yields rsc.orgrsc.org | Hexafluorophosphate salt rsc.org |
| CDI-mediated Mechanosynthesis | Iminosydnone, 1,1'-carbonyldiimidazole (CDI) | Solid-state, safe reagents, sustainable researchgate.net | N-carbonylated iminosydnones researchgate.net |
Directed Functionalization Strategies at the Sydnonimine Scaffold
The sydnonimine core offers multiple positions for functionalization, namely the 3-N, 4-C, and 6-N positions, allowing for fine-tuning of the molecule's properties. rsc.org Alterations at these sites can significantly impact the compound's stability, reactivity, and biological activity. rsc.org
Functionalization at the 6-N Position: The exocyclic nitrogen (6-N) is a key site for modification, which plays a crucial role in stabilizing the structure. rsc.org Functionalization is typically achieved by reacting sydnonimine salts with strong electrophiles like acyl chlorides, isocyanates, or chloroformates to introduce amide, urea, or carbamate (B1207046) groups. rsc.org Reductive amination with aliphatic or aromatic aldehydes is another route to 6-N-alkyl derivatives. researchgate.net
Functionalization at the 4-C Position: The 4-position of the ring can be functionalized following lithiation. Treatment of a sydnonimine with a strong base generates a 4-lithiosydnonimine intermediate. This nucleophilic species can then react with various electrophiles. rsc.org For example, reaction with sulfur (S8) produces a lithium thiolate, which can be alkylated to yield 4-mercapto derivatives or treated with water to give the 4-thiol. rsc.org Formylation at this position has also been reported using DMF. rsc.org Furthermore, halogenation at the 4-C position, for instance with tBuOCl, provides a handle for subsequent metal-catalyzed cross-coupling reactions. researchgate.net
Functionalization at the 3-N Position: While less common, modification at the 3-N position has a profound effect on the sydnonimine's properties. Strategies to create 3-N,6-N-diaryl sydnonimines have been developed, starting from sydnone precursors, to access a wider range of structural diversity. researchgate.net
| Position | Reagents/Method | Introduced Group |
| 6-N | Acyl chlorides, isocyanates, chloroformates | Amides, ureas, carbamates rsc.org |
| 6-N | Aldehydes, reducing agent (e.g., NaBH3CN) | N-alkyl groups researchgate.net |
| 4-C | n-BuLi, then S8 and alkyl halide | Thioether rsc.org |
| 4-C | n-BuLi, then DMF | Formyl group rsc.org |
| 4-C | tBuOCl | Chloro group researchgate.net |
These directed functionalization strategies are essential for developing sydnonimine-based tools for chemical biology, such as probes for bioorthogonal click-and-release reactions, and for optimizing the therapeutic potential of new drug candidates. rsc.orgrsc.org
Reactivity Mechanisms and Transformations of Sydnonimine Systems
Sydnonimines as 1,3-Dipoles in Cycloaddition Reactions
Sydnonimines are mesoionic, heterocyclic compounds that can be represented as resonance hybrids of several structures. This delocalized electronic nature makes them behave as masked azomethine imine dipoles. rsc.org As such, they are effective 1,3-dipoles in [3+2] cycloaddition reactions, a class of pericyclic reactions that are powerful tools for synthesizing five-membered heterocyclic rings. nih.gov This reactivity was first reported in the 1960s, with early examples including reactions with dipolarophiles like acrylonitrile. rsc.org
The 1,3-dipolar cycloaddition is a concerted process that allows for the creation of complex cyclic molecules, often with multiple stereocenters, in a single step. libretexts.org The reaction involves the interaction of the four π-electrons of the 1,3-dipole (the sydnonimine) with the two π-electrons of a dipolarophile, which is typically an alkene or an alkyne. nih.gov The regioselectivity and rate of these reactions are governed by both steric and electronic factors, which can be rationalized using frontier molecular orbital (FMO) theory. masterorganicchemistry.com The reaction proceeds through the interaction of the highest occupied molecular orbital (HOMO) of the dipole with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. byjus.com
When sydnonimines react with alkynes, the initial cycloadduct is often unstable and undergoes further transformation, typically through the loss of an isocyanate moiety, to yield stable aromatic pyrazole (B372694) derivatives. rsc.org This transformation provides a synthetically valuable route to highly substituted pyrazoles. rsc.org
Strained-Promoted Sydnonimine Cyclooctyne (B158145) Cycloaddition (SPSIC) Mechanism
A significant advancement in the application of sydnonimine cycloaddition is the development of the Strain-Promoted Sydnonimine Cyclooctyne Cycloaddition (SPSIC). This reaction is a type of copper-free "click chemistry," a category of reactions known for their high efficiency, selectivity, and biocompatibility. rsc.org The SPSIC reaction involves the [3+2] cycloaddition of a sydnonimine with a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN). nih.gov
The mechanism is driven by the high ring strain of the cyclooctyne. This strain significantly lowers the activation energy of the cycloaddition compared to reactions with linear, unstrained alkynes, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. organic-chemistry.org The reaction is characterized as a "click-and-release" process; the initial cycloaddition is followed by a rapid rearrangement and fragmentation that releases an isocyanate and forms a pyrazole product. rsc.orgrsc.org
The kinetics of the SPSIC reaction are highly dependent on the substituents on the sydnonimine ring. Electronic effects at the 3-N and 6-N positions strongly influence the reaction rate. Specifically, electron-withdrawing groups at the 3-N position and electron-donating groups at the 6-N position enhance the rate by favoring the active azomethine imine mesomeric form of the sydnonimine. rsc.org Furthermore, introducing a halogen, such as chlorine, at the 4-C position dramatically accelerates the reaction. rsc.org
Chemoselective Cleavage Pathways Leading to Diverse Heterocyclic Products
The sydnonimine ring system can undergo transformations that lead to the formation of different heterocyclic structures. These reactions can be broadly categorized into cycloaddition-initiated ring transformations and direct ring cleavage or rearrangement.
Cycloaddition-Initiated Transformation: As mentioned previously, the most prominent ring transformation is the reaction with alkynes. The 1,3-dipolar cycloaddition of a sydnonimine with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), under thermal conditions (e.g., refluxing xylene) or copper catalysis, leads to the formation of a pyrazole. rsc.org This reaction does not simply functionalize the sydnonimine but reconstructs the core mesoionic ring into a more stable aromatic pyrazole system. In some catalytic processes, a cascade reaction can be achieved where the released isocyanate is trapped by a nucleophile present on the alkyne substrate, leading to complex pyrazole-urea products in a single operation. rsc.org
Direct Ring Cleavage and Transformation: The sydnonimine ring itself possesses inherent instability under certain conditions. The cyclization reaction that forms the ring from its N-nitroso-α-aminonitrile precursor is reversible. nih.govmdpi.com Consequently, the ring can be opened through various degradation pathways, with the stability being highly sensitive to pH and the solvent used. mdpi.com For instance, minimizing ring opening during certain synthetic manipulations requires the use of apolar, aprotic solvents. rsc.org Under specific derivatization conditions followed by pyrolysis, a sydnonimine like mesocarb can yield an open-ring compound instead of retaining its heterocyclic structure. nih.gov
While less studied for sydnonimines, analogous mesoionic systems like sydnones demonstrate pathways for ring transformation. For example, 3-arylsydnones can be converted into 3-aryl-5-methyl-1,3,4-oxadiazolin-2-ones in a one-pot reaction, showcasing a clear cleavage and rearrangement of the mesoionic ring to form a different five-membered heterocycle. nih.gov
Nucleophilic Reactivity and Substitution Patterns
The sydnonimine ring contains two primary centers of reactivity toward electrophiles: the exocyclic nitrogen atom (N6) and the carbon atom at position 4 (C4). mdpi.com
The N6 atom is significantly more nucleophilic than the C4 carbon, which allows for selective functionalization. mdpi.com This exocyclic imine nitrogen readily reacts with a variety of strong electrophiles. This reactivity is commonly exploited to synthesize N6-derivatized sydnonimines, which are often more stable than the parent hydrochloride salts. Typical electrophilic reagents include acyl chlorides, isocyanates, chloroformates, and anhydrides (e.g., Boc₂O). nih.gov
The C4 position , while less nucleophilic, can be activated. Treatment of a sydnonimine with a strong base, such as a lithium base (e.g., n-butyllithium), results in deprotonation at the C4 position to form a C4-lithio adduct. rsc.orgmdpi.com This lithiated intermediate is a potent nucleophile and can react with various electrophiles to introduce substituents at the C4 position. Examples include reactions with aldehydes to form α-hydroxyalkyl groups or with diphenylphosphine (B32561) chloride to yield C4-phosphine derivatives. rsc.orgmdpi.com
In addition to the sydnonimine acting as a nucleophile, its core ring can also serve as an electrophile in nucleophilic aromatic substitution (SNAr) type reactions, although this is less common. This reactivity pattern is best illustrated by a synthetic route to sydnonimines starting from sydnones. A sydnone (B8496669) can be reacted with triflic anhydride (B1165640) (Tf₂O) to generate a highly reactive sydnone-triflate intermediate. The triflate group at position 6 is an excellent leaving group, making the carbon atom susceptible to nucleophilic attack. Subsequent reaction with a primary or secondary amine as the nucleophile results in the displacement of the triflate and the formation of the sydnonimine structure. rsc.org This demonstrates that, when suitably activated with a good leaving group, the heterocyclic ring itself can undergo nucleophilic substitution. rsc.org
Advanced Theoretical and Computational Chemistry Applied to Sydnonimine Structures and Reactivity
Quantum Mechanical Investigations of Electronic Structure
Key parameters derived from QM calculations include molecular orbital energies, atomic charges, and dipole moments. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity. For sydnonimines, the HOMO is typically localized on the mesoionic ring, indicating its propensity to act as a nucleophile or a 1,3-dipole in cycloaddition reactions. The LUMO, conversely, indicates the sites susceptible to nucleophilic attack.
Density Functional Theory (DFT) for Mechanistic Elucidation and Regioselectivity
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for investigating the reaction mechanisms and selectivity of reactions involving sydnonimines. DFT calculations are particularly valuable for studying pericyclic reactions, such as the 1,3-dipolar cycloadditions that are characteristic of the sydnonimine ring system.
In the context of 3-Dimethylaminosydnonimine hydrochloride, DFT can be used to model its reaction with various dipolarophiles, such as alkenes and alkynes. By calculating the energies of the reactants, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates.
A key application of DFT in this area is the elucidation of regioselectivity. For instance, in the cycloaddition of a 3-substituted sydnonimine to an unsymmetrical alkyne, two different regioisomeric products can be formed. DFT calculations can predict which isomer will be favored by comparing the activation energies of the respective transition states. These studies have shown that the regioselectivity is influenced by a combination of steric and electronic factors, including the nature of the substituents on both the sydnonimine and the dipolarophile. For 3-Dimethylaminosydnonimine, the electron-donating dimethylamino group is expected to significantly influence the electronic properties of the sydnonimine and thus the regiochemical outcome of its cycloaddition reactions.
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of 3-Dimethylaminosydnonimine hydrochloride in various environments, particularly in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can offer insights into solvation effects, conformational preferences, and intermolecular interactions.
For 3-Dimethylaminosydnonimine hydrochloride, MD simulations in aqueous solution would be particularly relevant. These simulations can reveal how water molecules arrange themselves around the charged parts of the molecule, namely the hydrochloride salt and the delocalized charges of the mesoionic ring. The formation and dynamics of this hydration shell can significantly impact the molecule's reactivity and stability.
MD simulations can also be used to explore the conformational landscape of the dimethylamino group and its rotation around the N-N bond. The preferred orientation of this group can influence the steric accessibility of the sydnonimine ring and its interaction with other molecules. Furthermore, by combining MD with quantum mechanical calculations (QM/MM methods), it is possible to model chemical reactions in a solvent environment, providing a more realistic picture of the reaction dynamics than gas-phase calculations alone.
Computational Prediction of Sydnonimine Reactivity Profiles
Computational chemistry offers a suite of tools for predicting the reactivity of molecules like 3-Dimethylaminosydnonimine hydrochloride. By calculating various molecular descriptors, it is possible to create a detailed reactivity profile that can guide synthetic applications.
One common approach is the use of conceptual DFT, which provides reactivity indices such as electrophilicity and nucleophilicity. The global electrophilicity index can quantify the ability of the sydnonimine to accept electrons, while the global nucleophilicity index quantifies its ability to donate electrons. Local reactivity indices, such as the Fukui functions, can then be used to identify the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.
For 3-Dimethylaminosydnonimine, these calculations would likely confirm the nucleophilic character of the sydnonimine ring, with the exocyclic imine nitrogen and certain carbon atoms of the ring being the most nucleophilic sites. The electrophilicity of the ring is also a key feature, particularly in the context of its 1,3-dipolar cycloaddition reactivity.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the reactivity of a series of substituted sydnonimines. By correlating calculated molecular descriptors with experimentally determined reaction rates or biological activities, these models can be used to predict the properties of new, unsynthesized sydnonimine derivatives. This approach can accelerate the discovery of new compounds with desired reactivity profiles for various applications.
Interactive Data Table: Calculated Reactivity Indices for a Generic 3-Substituted Sydnonimine
| Reactivity Index | Description | Predicted Trend with Electron-Donating N-3 Substituent |
| Global Nucleophilicity (N) | Measures the ability of the molecule to donate electrons. | Increases |
| Global Electrophilicity (ω) | Measures the ability of the molecule to accept electrons. | Decreases |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; higher energy indicates greater nucleophilicity. | Increases |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; lower energy indicates greater electrophilicity. | Increases |
Derivatization Strategies for Enhancing Analytical Characterization and Synthetic Utility of Sydnonimines
Introduction of Chromophores and Fluorophores for Spectroscopic Detection
A significant challenge in the analytical study of certain sydnonimines is their lack of strong chromophores or native fluorescence, which can limit detection sensitivity in spectroscopic methods. nih.gov Chemical derivatization provides a robust solution by covalently attaching moieties that absorb light (chromophores) or absorb and then emit light (fluorophores), thereby rendering the molecule readily detectable. mdpi.comresearchgate.net This process involves chemically modifying the sydnonimine to incorporate a new compound with properties suitable for analysis by techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection. researchgate.net
The introduction of these groups can significantly enhance the molar absorptivity or induce fluorescence, allowing for trace-level detection. Research into fluorogenic sydnonimines has explored mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PeT), and fluorescence resonance energy transfer (FRET) to design derivatives with responsive fluorescent properties. researchgate.net For example, attaching a fluorophore to the sydnonimine core can lead to a derivative that is detectable with high sensitivity using fluorescence detectors. mdpi.com
Common derivatizing agents used to introduce chromophores for UV-visible detection include 1-fluoro-2,4-dinitrobenzene (B121222) and phenyl isocyanate. For fluorescence detection, reagents like 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are frequently employed. researchgate.net The selection of a derivatizing reagent depends on the functional group available on the sydnonimine scaffold for reaction.
| Derivatization Strategy | Reagent Class | Target Functional Group | Detection Method | Anticipated Benefit |
|---|---|---|---|---|
| Introduction of a nitroaromatic group | Aryl halides (e.g., 1-fluoro-2,4-dinitrobenzene) | Exocyclic Amine (N-6) | HPLC-UV | Enhanced UV absorbance for improved sensitivity. researchgate.net |
| Dansylation | Sulfonyl chlorides (e.g., Dansyl Chloride) | Exocyclic Amine (N-6) | HPLC-Fluorescence | Introduction of a highly fluorescent tag for trace analysis. researchgate.netresearchgate.net |
| Attachment of a coumarin (B35378) moiety | Activated coumarin esters | Exocyclic Amine (N-6) | HPLC-Fluorescence | Creation of a fluorogenic derivative with a large Stokes shift. |
| Fmoc protection | Chloroformates (e.g., 9-fluorenylmethyl chloroformate) | Exocyclic Amine (N-6) | HPLC-Fluorescence | Addition of a fluorophore suitable for sensitive detection. nih.gov |
Strategies for Modifying Carbonyl, Carboxyl, and Amine Functionalities
The functionalization of the sydnonimine ring, particularly at the exocyclic imine nitrogen (N-6), is a key strategy for modifying its properties. rsc.org This amine functionality is nucleophilic, though poorly so, and typically requires reaction with strong electrophiles to form stable derivatives. rsc.org Additionally, while the core sydnonimine structure lacks inherent carbonyl or carboxyl groups, these can be introduced via derivatization, primarily at the C-4 position, or be present on substituents at the N-3 position.
Amine Functionality (N-6 Imino Group): The exocyclic nitrogen is crucial for the stability of the sydnonimine structure. rsc.org Its functionalization has been extensively studied, leading to a wide range of derivatives. The reaction of sydnonimine salts with electrophiles such as acyl chlorides, isocyanates, and chloroformates yields amides, ureas, and carbamates, respectively. rsc.org For instance, N-acyl and N-nitroso-3-dialkylaminosydnonimines have been synthesized using various acylating methods. researchgate.net In some cases, using activated esters or coupling reagents like dicyclohexylcarbodiimide (B1669883) was found to be more effective. researchgate.net An alternative approach involves using activated intermediates like p-nitrophenyl carbonates, which react with amines to provide access to a variety of sydnonimine ureas. rsc.org
Carbonyl and Carboxyl Functionalities: Derivatization can also be used to introduce carbonyl functionalities onto the sydnonimine ring. Deprotonation at the C-4 position with a strong base, such as butyl lithium, generates a 4-lithio-N-6-acylsydnonimine intermediate. wright.edu This nucleophilic species can then react with various electrophiles. For example, reaction with non-enolizable aldehydes introduces an α-hydroxyalkyl group, while reaction with dimethylformamide (DMF) can lead to a 4-formylsydnonimine. rsc.org Once introduced, these carbonyl groups serve as handles for further synthetic transformations. For sydnonimine derivatives that possess a carboxylic acid group (e.g., as part of an N-3 substituent), standard carboxyl modification techniques can be applied. These include esterification or amidation using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) to attach other molecules of interest. mdpi-res.comrsc.org
| Target Functionality | Position | Reagent Class | Example Reagent | Resulting Derivative |
|---|---|---|---|---|
| Amine (Imino) | N-6 | Acyl Halides | Acetyl Chloride | N-Acylsydnonimine rsc.orgwright.edu |
| Amine (Imino) | N-6 | Isocyanates | Phenyl Isocyanate | N-Phenylcarbamoylsydnonimine wright.edu |
| Amine (Imino) | N-6 | Chloroformates | Ethyl Chloroformate | N-Ethoxycarbonylsydnonimine wright.edu |
| Amine (Imino) | N-6 | Activated Carbonates | p-Nitrophenyl carbonate | Sydnonimine Carbamate (B1207046)/Urea rsc.org |
| Ring Carbon | C-4 | Aldehydes (after lithiation) | Benzaldehyde | 4-(α-hydroxyalkyl)sydnonimine rsc.org |
| Ring Carbon | C-4 | Amide (after lithiation) | Dimethylformamide (DMF) | 4-Formylsydnonimine rsc.org |
Enabling Enhanced Chromatographic Separation and Sensitivity via Derivatization
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of chemical compounds. However, the analysis of highly polar or non-volatile compounds like sydnonimine hydrochlorides can be challenging. ijnc.ir Derivatization is a crucial pre-analytical step to overcome these limitations by modifying the analyte's chemical structure to improve its chromatographic behavior and detectability. mdpi.comnih.gov
For reversed-phase HPLC, which separates compounds based on hydrophobicity, polar analytes like sydnonimine salts often exhibit poor retention, leading to elution near the solvent front and potential interference from other matrix components. Converting the polar sydnonimine into a more hydrophobic derivative—for example, through acylation of the exocyclic amine—increases its interaction with the nonpolar stationary phase, resulting in better retention, improved peak shape, and enhanced separation from other components.
For GC analysis, analytes must be volatile and thermally stable. Sydnonimine hydrochlorides are non-volatile salts and would decompose under typical GC conditions. Derivatization is therefore essential, aiming to create a less polar, more volatile, and thermally stable analogue that can be successfully analyzed by GC. nih.govijnc.ir
Furthermore, derivatization can significantly enhance detection sensitivity. By introducing moieties with high ionization efficiency, the response in mass spectrometry (MS) detection can be dramatically improved. nih.gov This is particularly beneficial for the analysis of trace amounts of sydnonimines in complex matrices. nih.govnih.gov The derivatization reaction should ideally be rapid, reproducible, and yield a stable product to ensure the reliability of the analytical method.
| Chromatographic Technique | Challenge with Underivatized Sydnonimine HCl | Derivatization Approach | Benefit of Derivatization |
|---|---|---|---|
| Reversed-Phase HPLC | High polarity, poor retention, potential for peak tailing. | Acylation or reaction with a hydrophobic chloroformate. | Increased hydrophobicity, leading to improved retention, better peak shape, and enhanced resolution. |
| Gas Chromatography (GC) | Non-volatile salt, thermal instability. ijnc.ir | Conversion to a neutral, thermally stable derivative (e.g., N-acylation followed by silylation if other polar groups are present). | Increased volatility and thermal stability, enabling GC analysis. nih.gov |
| LC-Mass Spectrometry (LC-MS) | Potentially low ionization efficiency. nih.gov | Introduction of a permanently charged moiety or a group with high proton affinity. | Enhanced ionization efficiency, leading to significantly improved detection sensitivity (lower limit of detection). nih.gov |
Advanced Analytical and Spectroscopic Characterization of Sydnonimine Structures and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of sydnonimine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, electronic environment of nuclei, and connectivity of atoms.
In the ¹H NMR spectrum of a compound like 3-Dimethylaminosydnonimine hydrochloride, specific chemical shifts are expected. The protons of the two methyl groups attached to the exocyclic nitrogen would typically appear as a singlet. For instance, the protons of the N-methyl groups in dimethylamine (B145610) hydrochloride resonate at a specific chemical shift, providing a reference point. chemicalbook.com The proton attached to the C4 carbon of the sydnonimine ring is also expected to produce a characteristic singlet.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Related Moieties Note: This table presents typical chemical shift values for functional groups found in 3-Dimethylaminosydnonimine hydrochloride, based on analogous structures. Exact values for the target compound may vary.
| Functional Group | Atom | Typical Chemical Shift (ppm) | Multiplicity |
| Dimethylamino | ¹H | 2.5 - 3.0 | Singlet (s) |
| Dimethylamino | ¹³C | 35 - 45 | - |
| Sydnonimine Ring | CH (C4) | 6.5 - 7.5 | Singlet (s) |
| Sydnonimine Ring | C H (C4) | 95 - 105 | - |
| Sydnonimine Ring | C =O (C5) | 165 - 175 | - |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. miamioh.edu For 3-Dimethylaminosydnonimine hydrochloride, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.
The fragmentation of molecules in a mass spectrometer is a well-documented process that provides structural clues. mdpi.com Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The resulting mass spectrum would show a molecular ion peak [M]+ or a protonated molecule peak [M+H]+ corresponding to the mass of the 3-Dimethylaminosydnonimine cation.
The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for such a molecule could include:
α-cleavage: The loss of a methyl radical (•CH₃) from the dimethylamino group.
Ring Cleavage: The breakdown of the sydnonimine ring, potentially leading to the loss of neutral molecules like carbon monoxide (CO) or nitric oxide (NO).
Loss of the Dimethylamino Group: Cleavage of the N-N bond connecting the dimethylamino group to the ring.
By analyzing the mass-to-charge ratio (m/z) of these fragment ions, the different components of the molecule can be identified, confirming the presence of the dimethylamino group and the sydnonimine core. mdpi.com
Table 2: Predicted Mass Spectrometry Fragments for 3-Dimethylaminosydnonimine Cation
| Fragment Ion | Proposed Neutral Loss | m/z Value (Predicted) |
| [M]+ | - | 114.08 |
| [M - CH₃]+ | •CH₃ | 99.06 |
| [M - N(CH₃)₂]+ | •N(CH₃)₂ | 70.02 |
| [C₂H₆N]+ | C₂H₂N₂O | 44.05 |
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of sydnonimine structures.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. nih.gov For 3-Dimethylaminosydnonimine hydrochloride, the IR spectrum would be expected to show strong absorption bands corresponding to:
C=O Stretching: A strong peak typically in the region of 1700-1750 cm⁻¹, characteristic of the carbonyl-like group in the sydnonimine ring.
C=N/N=N Stretching: Vibrations associated with the ring structure, appearing in the 1500-1650 cm⁻¹ region.
C-H Stretching: Peaks corresponding to the methyl groups, usually found around 2850-3000 cm⁻¹.
N-H Stretching: A broad absorption associated with the hydrochloride salt, typically seen above 3000 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. researchgate.net Sydnonimines, with their unique mesoionic and aromatic character, exhibit characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions are sensitive to the substituents on the ring and the solvent used, providing insight into the electronic structure of the chromophore. researchgate.net
Table 3: Characteristic IR Absorption and UV-Vis Maxima for Sydnonimine-Related Structures
| Spectroscopic Technique | Feature | Typical Range |
| FTIR | C=O Stretch (Ring) | 1700 - 1750 cm⁻¹ |
| FTIR | C=N/N=N Ring Vibrations | 1500 - 1650 cm⁻¹ |
| UV-Vis | π → π* Transition | 280 - 350 nm |
Advanced Chromatographic Separations (HPLC, GC, GPC) for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are fundamental for separating 3-Dimethylaminosydnonimine hydrochloride from starting materials, byproducts, and impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most suitable technique for the analysis of non-volatile and thermally sensitive compounds like sydnonimine salts. miamioh.edu A reversed-phase HPLC (RP-HPLC) method would typically be developed using a C18 column. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. ijper.org Detection is commonly performed using a UV detector set to the λ_max of the compound. The retention time of the main peak is characteristic of the compound, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC): GC is generally used for volatile and thermally stable compounds. Due to the salt nature and likely thermal instability of 3-Dimethylaminosydnonimine hydrochloride, direct analysis by GC is not feasible. Derivatization to a more volatile form would be required, making HPLC the preferred method. ptfarm.pl
Table 4: Comparison of Chromatographic Techniques for Sydnonimine Analysis
| Technique | Applicability for 3-Dimethylaminosydnonimine HCl | Principle | Information Obtained |
| HPLC | High | Separation based on polarity differences between analyte and stationary/mobile phases. | Purity, quantification, separation from non-volatile impurities. |
| GC | Low (requires derivatization) | Separation based on boiling point and volatility in a gaseous mobile phase. | Purity of volatile derivatives. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a novel or complex molecule like a sydnonimine derivative, single-crystal X-ray diffraction provides unequivocal proof of its structure, including bond lengths, bond angles, and solid-state conformation.
This technique would confirm the planar nature of the sydnonimine ring and provide precise measurements of the exocyclic N-N and C-N bonds, which are critical to understanding the mesoionic character. rsc.org Analysis of a suitable crystal of 3-Dimethylaminosydnonimine hydrochloride would yield detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. mdpi.com This information is the gold standard for structural verification.
Table 5: Illustrative Crystallographic Data for a Heterocyclic Compound Note: The following data is for a representative crystalline heterocyclic structure and illustrates the parameters that would be determined for 3-Dimethylaminosydnonimine hydrochloride.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2351 |
| b (Å) | 26.0156 |
| c (Å) | 12.4864 |
| β (°) | 93.243 |
| Volume (ų) | 2022.17 |
Hyphenated Analytical Techniques (e.g., LC-MSn, GC-MS) for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and identifying unknown components, such as reaction intermediates. ijper.org
Liquid Chromatography-Mass Spectrometry (LC-MSⁿ): LC-MS is exceptionally well-suited for the analysis of sydnonimine reaction mixtures. The HPLC component separates the different species in time, and the mass spectrometer provides mass and structural information for each eluting peak. This allows for the detection and tentative identification of starting materials, products, byproducts, and short-lived intermediates. mdpi.com
By using tandem mass spectrometry (LC-MS/MS or LC-MSⁿ), a specific ion separated by the first mass analyzer can be isolated and fragmented to generate a daughter ion spectrum. This provides detailed structural information, which is invaluable for distinguishing between isomers and identifying reactive intermediates that may be present at very low concentrations. This method is particularly useful for studying the metabolic pathways or degradation products of sydnonimine compounds.
Research Applications of Sydnonimine Systems in Synthetic Chemistry and Chemical Biology Tools
Bioorthogonal Click-and-Release Methodologies
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Sydnonimines have emerged as powerful reagents in this field, particularly for "click-and-release" strategies. These methodologies utilize a highly specific and rapid reaction (the "click") to trigger the cleavage of a bond and subsequent release of a molecule of interest.
The primary bioorthogonal reaction involving sydnonimines is the Strain-Promoted Sydnonimine Cycloaddition (SPSIC). rsc.org This reaction occurs between a sydnonimine and a strained alkyne, such as a cyclooctyne (B158145) derivative. The process is initiated by a [3+2] cycloaddition, forming a bicyclic intermediate which then spontaneously undergoes a retro-Diels-Alder reaction. rsc.org This concerted mechanism results in the formation of a stable pyrazole (B372694) product and the release of an isocyanate. The reaction proceeds efficiently at room temperature and in complex biological media, such as cell lysates and blood plasma, with rate constants reaching up to 10³ M⁻¹s⁻¹ and achieving quantitative release. rsc.org
In addition to the strain-promoted pathway, a copper-catalyzed variant of the sydnonimine-alkyne cycloaddition has been developed. This method allows for the use of terminal alkynes and provides a complementary tool for click-and-release applications, particularly in contexts where strained alkynes may not be suitable. nih.govnih.gov These sydnonimine-based click-and-release systems have been successfully employed to liberate fluorescent probes and drug molecules inside living cells, demonstrating their potential in targeted therapy and advanced imaging applications. rsc.orgrsc.org
| Feature | Strain-Promoted Sydnonimine Cycloaddition (SPSIC) | Copper-Catalyzed Sydnonimine-Alkyne Cycloaddition |
| Reactant | Sydnonimine + Strained Alkyne (e.g., Cyclooctyne) | Sydnonimine + Terminal Alkyne |
| Catalyst | None (Strain-driven) | Copper(I) salts |
| Key Mechanism | [3+2] Cycloaddition followed by retro-Diels-Alder | Copper-catalyzed [3+2] cycloaddition |
| Products | Pyrazole + Isocyanate (released molecule) | 1,4-Disubstituted Pyrazole + Isocyanate (released molecule) |
| Conditions | Physiological conditions (room temp., aqueous media) | Mild conditions, requires catalyst |
| Bioorthogonality | High | Lower (potential copper toxicity) |
Development of Chemical Tools for Molecular Probing and Release
The unique reactivity of sydnonimines has been harnessed to develop sophisticated chemical tools for probing biological systems and for the controlled release of active molecules. The ability of the sydnonimine ring to act as a cleavable linker is central to these applications. nih.govrsc.org
Researchers have synthesized functionalized sydnonimine probes that can be attached to biomolecules. Upon a specific trigger, such as the introduction of a cyclooctyne, these probes can release a payload, including drugs or fluorescent reporters. rsc.org For instance, fluorogenic iminosydnones have been designed as "profluorophores" that act as bioorthogonal cleavable linkers. In one strategy, these linkers react with cycloalkynes to simultaneously release two distinct dye molecules, enabling dual-color imaging applications in biological media. rsc.org
Another significant application is in activity-based protein profiling. A sydnonimine derivative was successfully used to create a probe for the purification and labeling of β-lactam targets. rsc.org In this system, an enzyme target was captured using an alkynylated substrate, which was then linked to the sydnonimine probe. The subsequent click-and-release reaction with a fluorescently tagged cyclooctyne enabled the release and labeling of the captured enzyme, demonstrating a powerful method for identifying and studying protein function. rsc.org Furthermore, the inherent ability of certain sydnonimine derivatives to release nitric oxide (NO), a key signaling molecule, under physiological conditions has been explored for therapeutic applications and as a tool to study NO-mediated biological pathways. nih.govsoton.ac.uknih.gov
| Chemical Tool Application | Sydnonimine Role | Released Moiety/Effect | Research Finding |
| Drug Delivery | Cleavable linker | Cytotoxic drug, Fluorescent isocyanate | Release of active molecules inside living cells upon reaction with a trigger. rsc.org |
| Bioimaging | Profluorophore linker | Two distinct fluorescent dyes | Simultaneous release of two dyes allows for dual-color imaging. rsc.org |
| Protein Profiling | Capture-and-release probe | Fluorescent label (e.g., TAMRA) | Enabled the purification and fluorescent labeling of β-lactam enzyme targets. rsc.org |
| Signaling Molecule Release | NO-donor scaffold | Nitric Oxide (NO) | Spontaneous release of NO under physiological conditions for therapeutic or probing purposes. soton.ac.uknih.gov |
Application in Heterocyclic Synthesis via 1,3-Dipolar Cycloadditions
Sydnones and sydnonimines are classified as mesoionic compounds and function as stable, cyclic azomethine imine 1,3-dipoles. rsc.orgbeilstein-journals.org This property makes them exceptionally useful precursors in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocyclic compounds, particularly pyrazoles. nih.govwikipedia.orgorganic-chemistry.org
The classical Huisgen 1,3-dipolar cycloaddition of sydnones with dipolarophiles, such as alkynes or alkenes, traditionally required harsh reaction conditions, including high temperatures and prolonged reaction times, which limited their synthetic utility. nih.govchemistryviews.org To address these limitations, modern catalytic methods have been developed. The Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) significantly accelerates the reaction rate and allows it to proceed under much milder conditions. nih.govchemistryviews.org Interestingly, the choice of copper salt and ligands can control the regioselectivity of the cycloaddition with terminal alkynes. For example, using Cu(OTf)₂ tends to yield 1,3-disubstituted pyrazoles, whereas Cu(OAc)₂ favors the formation of 1,4-isomers. chemistryviews.orgwhiterose.ac.uk
In addition to metal-catalyzed approaches, strain-promoted cycloadditions with strained alkynes (SPSAC) provide a catalyst-free alternative for pyrazole synthesis. nih.gov These cycloaddition reactions are not limited to intermolecular transformations; intramolecular versions have also been explored, providing routes to complex, fused polycyclic heterocyclic structures. beilstein-journals.org The versatility of the 1,3-dipolar cycloaddition of sydnonimine systems makes it a cornerstone reaction for generating diverse libraries of pyrazole-containing compounds. beilstein-journals.orgnih.gov
| Cycloaddition Method | Dipolarophile | Conditions | Product | Key Advantage |
| Thermal Cycloaddition | Alkenes, Alkynes | High temperature, long reaction time | Pyrazoles, Pyrazolines | High regioselectivity with some substrates. whiterose.ac.uk |
| Cu-Catalyzed (CuSAC) | Terminal Alkynes | Mild temperature, Copper(I) or (II) salt | Regioisomeric Pyrazoles | Reduced reaction times and milder conditions. chemistryviews.org |
| Strain-Promoted (SPSAC) | Strained Alkynes | Room temperature, catalyst-free | Pyrazoles | Bioorthogonal, proceeds under physiological conditions. nih.gov |
| Intramolecular Cycloaddition | Tethered Alkene/Alkyne | Thermal or Photochemical | Fused Polycyclic Heterocycles | Access to complex molecular architectures. beilstein-journals.org |
Radiochemistry and Isotopic Labeling Strategies
The field of nuclear medicine relies on radiotracers—biologically active molecules tagged with a radioisotope—for diagnostic imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov The synthesis of these radiotracers requires chemical reactions that are rapid, high-yielding, and highly specific to accommodate the short half-lives of many medically relevant isotopes (e.g., carbon-11, fluorine-18). scripps.edu
Bioorthogonal click chemistry has become an invaluable tool in radiochemistry for this reason. nih.gov The principles of sydnonimine-based click reactions are directly applicable to isotopic labeling strategies. The rapid kinetics and high chemoselectivity of the strain-promoted cycloaddition between a sydnonimine and a strained alkyne make it an ideal candidate for radiolabeling. In this strategy, one of the reactive partners (either the sydnonimine or the alkyne) is first conjugated to a targeting biomolecule (such as a peptide or antibody), while the other partner is tagged with the radioisotope. The two components are then combined in a final "click" step to assemble the final radiotracer.
This modular approach simplifies the synthesis, as the sensitive biomolecule does not need to be subjected to the harsh conditions often required for direct radioisotope incorporation. While the broader field of bioorthogonal chemistry, particularly strain-promoted azide-alkyne cycloaddition (SPAAC), has been extensively used for this purpose, the analogous sydnonimine-based reactions offer a complementary method with distinct reactivity and release capabilities. nih.gov This allows for the development of novel radiopharmaceuticals where the sydnonimine linker could potentially be used for imaging and subsequent release of a therapeutic agent. Isotopic labeling with stable isotopes (e.g., ¹³C, ¹⁵N) is also crucial for metabolic studies and as internal standards in mass spectrometry, and the specific synthesis of labeled sydnonimines can aid in these applications. wikipedia.orgcernobioscience.comnih.gov
| Labeling Strategy | Description | Key Features | Application Example |
| Pre-labeling Approach | A small molecule containing the sydnonimine or alkyne is first radiolabeled and then "clicked" onto a biomolecule functionalized with the complementary partner. | Modular; avoids exposing sensitive biomolecules to harsh labeling conditions; high radiochemical yield. | Synthesis of a PET tracer by reacting an ¹⁸F-labeled cyclooctyne with a sydnonimine-conjugated antibody. |
| Post-conjugation Labeling | A biomolecule is first conjugated with a precursor molecule (e.g., containing a tin or boron group), which is then subjected to radiolabeling. | More direct but can require harsher conditions. | Not typically used with click chemistry approaches. |
| Stable Isotope Labeling | Incorporation of non-radioactive heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) into the sydnonimine structure. | Allows for tracking in metabolic pathways and use as standards in quantitative mass spectrometry. | Synthesis of a ¹³C-labeled sydnonimine to study its metabolic fate or reaction mechanisms. |
Q & A
Q. What are the recommended synthesis routes for 3-dimethylaminosydnonimine hydrochloride, and how can reaction conditions be optimized?
A 5-step chain reaction method (reduction, etherification, amination, separation, and acidification) is often employed for structurally similar hydrochlorides. For example, dimethylamine-based intermediates require controlled pH (<6.5) during amination to avoid side reactions. Temperature gradients (e.g., 0–5°C during acidification) improve purity . Solvent selection (e.g., acetonitrile or tetrahydrofuran) and moisture-sensitive handling are critical to prevent hydrolysis . Yield optimization may involve catalytic dimethylamine in stoichiometric excess (1.2–1.5 equiv.) .
Q. How should researchers characterize the purity of 3-dimethylaminosydnonimine hydrochloride, and what analytical techniques are most reliable?
Use a combination of:
- HPLC : For quantifying residual solvents and impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% TFA) .
- Spectrophotometry : UV-Vis at 210–230 nm to detect aromatic intermediates .
- Melting Point Analysis : Compare observed values (e.g., 141–144°C for related hydrochlorides) against literature standards .
- NMR : Confirm structural integrity via methyl group signals (δ 2.1–2.5 ppm for dimethylamino protons) .
Q. What safety protocols are essential for handling 3-dimethylaminosydnonimine hydrochloride in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- First Aid : Immediate rinsing with water for skin exposure; medical observation for 48+ hours if ingested .
- Storage : Moisture-sensitive; store at –20°C in sealed containers under inert gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for 3-dimethylaminosydnonionmine hydrochloride under varying pH conditions?
Conflicting stability profiles (e.g., hydrolysis at pH >7) may arise from:
- Degradation Kinetics : Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify breakdown products (e.g., sydnone derivatives) .
- Buffering Agents : Compare phosphate vs. citrate buffers to stabilize pH during solubility testing .
- Statistical Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .
Q. What methodologies are recommended for impurity profiling and quantification in batch synthesis?
- Forced Degradation : Expose the compound to heat (80°C), light (UV, 254 nm), and oxidative stress (H₂O₂) to simulate impurities .
- Chromatographic Separation : Employ UPLC with diode array detection (DAD) for high-resolution impurity tracking (LOD: 0.1% w/w) .
- Mass Spectrometry : HRMS to differentiate isobaric impurities (e.g., des-methyl analogs) .
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Molecular Docking : Screen against target proteins (e.g., nitric oxide synthase) to predict binding affinity .
- QSAR Studies : Correlate substituent effects (e.g., alkyl chain length) with observed vasodilation activity .
- DFT Calculations : Optimize transition states for dimethylamine substitution reactions to guide synthetic routes .
Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
